![molecular formula C10H10N4 B1399699 (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine CAS No. 1341782-97-5](/img/structure/B1399699.png)
(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine
Overview
Description
“(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine” is a chemical compound with the CAS Number: 1341782-97-5. It has a molecular weight of 186.22 and its IUPAC name is [2- (2-pyridinyl)-4-pyrimidinyl]methanamine .
Synthesis Analysis
A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities . The synthesis process was evaluated against immortalized rat hepatic stellate cells (HSC-T6) .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N4/c11-7-8-4-6-13-10 (14-8)9-3-1-2-5-12-9/h1-6H,7,11H2 .Physical And Chemical Properties Analysis
This compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine”, organized into distinct sections for clarity:
Insecticidal Activities
This compound has been studied for its potential use as an insecticide. Research published in Bioorganic & Medicinal Chemistry Letters in 2017 explored its synthesis and insecticidal activities, indicating its relevance in the field of pest control .
Analgesic Properties
Some derivatives of this compound have shown highly potent analgesic activities, suggesting its application in pain management and pharmaceutical development .
Antifungal Activity
The compound has been evaluated for antifungal properties, with studies measuring inhibition zones and minimum inhibitory concentration (MIC) against fungal strains, which is crucial for developing new antifungal agents .
Anti-fibrotic Activities
Research has found that certain compounds related to “(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine” exhibit better anti-fibrotic activities than some existing treatments, which could lead to advancements in treating fibrotic diseases .
Synthetic Chemistry
The compound serves as a precursor in synthetic chemistry for creating various imidates, which are characterized by NMR and HRMS spectroscopies. This application is significant for chemical synthesis and drug design .
Antioxidant and Anti-inflammatory Effects
Studies have also looked into the antioxidant and anti-inflammatory effects of derivatives of this compound, which are important for developing treatments for diseases caused by oxidative stress and inflammation .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells and regulating cellular activities.
Mode of Action
(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine interacts with its protein kinase targets by inhibiting their activity . The compound’s planar structure is essential for maintaining its inhibitory potency . The inhibition of protein kinases disrupts the phosphorylation process, leading to changes in the function of the proteins they were supposed to modify.
Biochemical Pathways
The inhibition of protein kinases by (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine affects various biochemical pathways. Protein kinases play a role in multiple cellular processes, including cell division, metabolism, and signal transduction. By inhibiting these enzymes, the compound can disrupt these processes and affect the overall function of the cell .
Pharmacokinetics
The compound’s molecular weight (18622 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The inhibition of protein kinases by (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine can lead to various molecular and cellular effects. For instance, it has been shown to have anti-fibrotic activity, effectively inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture medium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine. For example, the compound’s storage temperature is recommended to be 4°C , suggesting that it may be sensitive to heat. Additionally, the compound’s efficacy may be affected by the presence of other molecules in its environment, such as other drugs or substances that can interact with protein kinases.
properties
IUPAC Name |
(2-pyridin-2-ylpyrimidin-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-7-8-4-6-13-10(14-8)9-3-1-2-5-12-9/h1-6H,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFMDYCJJVRPNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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